molecular formula C21H22N4O3 B11228580 N-(4-{[(2,5-Dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide

N-(4-{[(2,5-Dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide

Cat. No.: B11228580
M. Wt: 378.4 g/mol
InChI Key: DYHHLPFQVFGTCN-UHFFFAOYSA-N
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Description

    Reactants: Quinoxaline derivative and 2,5-dimethylphenyl isocyanate

    Conditions: Room temperature, in the presence of a base (e.g., triethylamine)

    Product: N-(2,5-Dimethylphenyl)carbamoyl quinoxaline derivative

  • Step 3: Methylation and Acetylation

      Reactants: N-(2,5-Dimethylphenyl)carbamoyl quinoxaline derivative, methyl iodide, and acetic anhydride

      Conditions: Reflux in acetonitrile

      Product: N-(4-{[(2,5-Dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide

  • Industrial Production Methods

    Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(4-{[(2,5-Dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide typically involves multiple steps. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The resulting quinoxaline derivative is then subjected to further functionalization.

    • Step 1: Synthesis of Quinoxaline Core

        Reactants: o-Phenylenediamine and a diketone (e.g., glyoxal)

        Conditions: Reflux in ethanol or acetic acid

        Product: Quinoxaline derivative

    Chemical Reactions Analysis

    Types of Reactions

    N-(4-{[(2,5-Dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

      Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.

      Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium

      Reduction: Sodium borohydride in methanol

      Substitution: Alkyl halides in the presence of a base

    Major Products

      Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups

      Reduction: Formation of alcohol derivatives

      Substitution: Formation of substituted quinoxaline derivatives

    Scientific Research Applications

    N-(4-{[(2,5-Dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide has several scientific research applications:

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

      Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of N-(4-{[(2,5-Dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

    Comparison with Similar Compounds

    Similar Compounds

      Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different functional groups.

      Carbamoyl Derivatives: Compounds with carbamoyl groups attached to different cores.

    Uniqueness

    N-(4-{[(2,5-Dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development.

    Properties

    Molecular Formula

    C21H22N4O3

    Molecular Weight

    378.4 g/mol

    IUPAC Name

    2-[3-[acetyl(methyl)amino]-2-oxoquinoxalin-1-yl]-N-(2,5-dimethylphenyl)acetamide

    InChI

    InChI=1S/C21H22N4O3/c1-13-9-10-14(2)17(11-13)22-19(27)12-25-18-8-6-5-7-16(18)23-20(21(25)28)24(4)15(3)26/h5-11H,12H2,1-4H3,(H,22,27)

    InChI Key

    DYHHLPFQVFGTCN-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(C)C(=O)C

    Origin of Product

    United States

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